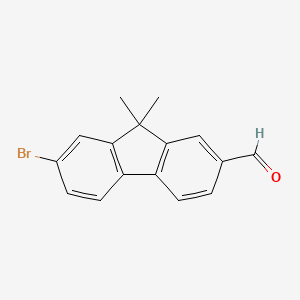

7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde

Description

Chemical Structure and Synthesis:

7-Bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde (CAS: 944940-90-3) is a fluorene derivative featuring a bromine atom at the 7-position, dimethyl groups at the 9,9-positions, and a formyl (-CHO) group at the 2-position. Its molecular formula is C₁₆H₁₃BrO, with a molecular weight of 301.18 g/mol . The compound is synthesized via bromination and formylation of the fluorene backbone, often involving intermediates like 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile, which undergoes reduction using agents such as diisobutylaluminium hydride (DIBAL) .

Applications: This compound serves as a critical intermediate in organic electronics, particularly in the synthesis of organic light-emitting diodes (OLEDs) and push-pull chromophores for nonlinear optical (NLO) materials . Its bromine substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to construct extended π-conjugated systems .

Properties

IUPAC Name |

7-bromo-9,9-dimethylfluorene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO/c1-16(2)14-7-10(9-18)3-5-12(14)13-6-4-11(17)8-15(13)16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGCRRLPPVRIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde typically involves the bromination of 9,9-dimethylfluorene followed by formylation. One common method includes the following steps :

Bromination: 9,9-dimethylfluorene is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 7-position.

Formylation: The brominated intermediate is then subjected to formylation using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the formyl group.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the formyl group.

Major Products Formed

Substitution: Products with various substituents replacing the bromine atom.

Oxidation: 7-bromo-9,9-dimethyl-9H-fluorene-2-carboxylic acid.

Reduction: 7-bromo-9,9-dimethyl-9H-fluorene-2-methanol.

Scientific Research Applications

Organic Electronics

Organic Semiconductors:

This compound serves as a precursor in the synthesis of organic semiconducting polymers, which are critical for the development of organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). The presence of the bromine atom at the 7-position enhances the electronic properties of these polymers, making them suitable for efficient charge transport and light emission .

Fluorescent Probes:

Due to its excellent fluorescence properties, 7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde is utilized in creating fluorescent probes for biological imaging. These probes can visualize cellular components and dynamics, aiding in various biological studies .

Material Science

Non-linear Optical Materials:

The compound's high electron delocalization and fluorescent characteristics make it an ideal candidate for developing non-linear optical (NLO) materials. These materials have applications in photonics and optoelectronics, particularly in devices that manipulate light .

Chemical Synthesis:

In synthetic organic chemistry, this compound acts as an intermediate for synthesizing complex organic molecules and pharmaceuticals. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and condensation reactions .

Research has indicated that derivatives of fluorene compounds exhibit significant biological activities, including anticancer properties. Studies suggest that compounds similar to this compound can induce apoptosis and cell cycle arrest in cancer cell lines through various mechanisms . The aldehyde group facilitates interactions with biological targets, potentially influencing metabolic pathways.

Mechanism of Action

The mechanism of action of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde largely depends on its chemical reactivity. The bromine atom and formyl group are key functional groups that participate in various chemical reactions. The bromine atom can undergo nucleophilic substitution, while the formyl group can be involved in oxidation, reduction, and condensation reactions. These reactions enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Bromo vs. Amino Groups:

- 7-Bromo Derivative: The electron-withdrawing bromine atom at the 7-position increases the compound’s electrophilicity, facilitating nucleophilic aromatic substitutions. This property is leveraged in synthesizing donor-acceptor systems for optoelectronic applications .

- 7-(Dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde: Replacing bromine with a dimethylamino (-NMe₂) group introduces strong electron-donating character, creating a "push-pull" system. This enhances intramolecular charge transfer (ICT), making it suitable for solvatochromic probes (e.g., FR0) and NLO materials .

Alkyl Chain Variations :

- Dimethyl (C₁) vs. Diethyl (C₂) or Dihexyl (C₆) :

Longer alkyl chains (e.g., diethyl, dioctyl) improve solubility in organic solvents, reducing aggregation in polymer matrices .

Photophysical and Functional Properties

Solvatochromism and Fluorescence :

- 7-Bromo-9,9-dimethyl derivative: Limited solvatochromism due to weak ICT. Primarily used as a synthetic intermediate rather than a fluorophore .

- FR0 (7-Diethylamino-9,9-dimethyl): Exhibits strong solvatochromism (emission shift: 450–600 nm) and polarity-sensitive fluorescence, making it ideal for biomolecular imaging .

Two-Photon Absorption (TPA) :

- Dicyanovinyl- and malononitrile-modified derivatives: Substituting the aldehyde with stronger acceptors (e.g., dicyanovinyl) increases TPA cross-sections (δ > 500 GM) for applications in 3D printing and bioimaging .

Biological Activity

7-Bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde (CAS No. 944940-90-3) is an organic compound with the molecular formula C16H13BrO and a molecular weight of 301.18 g/mol. This compound is a derivative of fluorene, characterized by the presence of a bromine atom and an aldehyde functional group. Its unique structure endows it with notable biological activities, which have been the subject of various studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H13BrO |

| Molecular Weight | 301.18 g/mol |

| CAS Number | 944940-90-3 |

| Boiling Point | Predicted: 415.3 °C |

| Density | Predicted: 1.403 g/cm³ |

The biological activity of this compound is primarily attributed to its chemical reactivity due to the bromine atom and the aldehyde group. These functional groups facilitate interactions with various biological targets, including enzymes and receptors, influencing metabolic pathways and signal transduction processes .

Anticancer Properties

Recent studies have demonstrated that derivatives of fluorene compounds exhibit significant anticancer properties. For instance, research indicates that compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity Evaluation

A study evaluating the anticancer properties of fluorene derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism involved the inhibition of specific signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research findings suggest that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Testing

In a controlled study, compounds derived from bromo-fluorene structures were tested against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated effective antibacterial activity, particularly against S. aureus (MIC = 50 µM) and moderate effects on E. coli (MIC = 75 µM) .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a potential lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for further modifications to enhance its therapeutic profile.

Research Findings Summary

Q & A

Basic Research Questions

Q. How can the purity of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde be optimized during synthesis?

- Methodology : Synthesis under inert atmospheres (N₂/Ar) using freshly distilled THF and sublimated AlCl₃ improves reaction efficiency. Post-synthesis purification via column chromatography (silica gel) or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances purity. GC or HPLC analysis (≥95% purity threshold) is recommended for quality control .

Q. What analytical techniques confirm the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR (500/125 MHz) identifies substituent positions and methyl group environments. Chemical shifts for the aldehyde proton (δ ~10 ppm) and bromine-induced deshielding are diagnostic .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, validating bond lengths/angles and steric effects from dimethyl groups. Hydrogen bonding patterns (e.g., C=O⋯H interactions) can be analyzed .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₆H₁₃BrO, exact mass: 300.0108 Da) and fragmentation patterns .

Q. How is this compound used in cross-coupling reactions for functionalization?

- Methodology : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ or Pd(dba)₂ catalysts. Optimize conditions (e.g., K₂CO₃ base, DMF solvent, 80–100°C) to retain the aldehyde functionality. Monitor reaction progress via TLC to prevent over-functionalization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives?

- Methodology :

- Standardized Protocols : Ensure consistent solvent choices (e.g., CDCl₃ for NMR) and calibration against TMS.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 9,9-diethylfluorene derivatives) to isolate electronic effects of substituents.

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and vibrational modes, reconciling experimental discrepancies .

Q. How does this compound function in solvatochromic fluorophores?

- Methodology : The aldehyde group acts as an electron acceptor, forming a "push-pull" system with electron-donating groups (e.g., dimethylamino). Solvatochromism is quantified via Stokes shifts in solvents of varying polarity (e.g., hexane → DMSO). Time-resolved fluorescence spectroscopy measures excited-state intramolecular charge transfer (ICT) efficiency .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodology :

- Solvent Screening : Test mixed solvents (e.g., dichloromethane/hexane) to balance solubility and nucleation rates.

- Temperature Gradients : Slow cooling (0.5°C/hour) reduces twinning risks.

- Hirshfeld Surface Analysis : Identifies weak interactions (e.g., C–H⋯O) that stabilize crystal packing. SHELXD/SHELXE pipelines assist in solving twinned or low-resolution datasets .

Q. How can computational modeling predict electronic properties for optoelectronic applications?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/def2-TZVP level to determine HOMO-LUMO gaps (~3.5–4.0 eV).

- TD-DFT Simulations : Predict UV-Vis absorption maxima (λₐᵦₛ ~350–400 nm) and solvent effects using the polarizable continuum model (PCM).

- Charge Transport Analysis : Marcus theory evaluates hole/electron mobility based on reorganization energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.